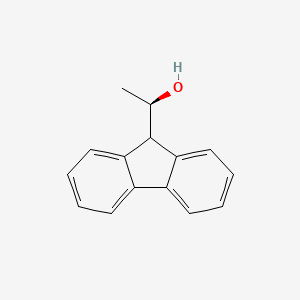

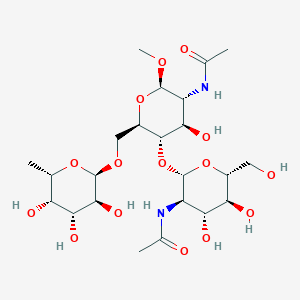

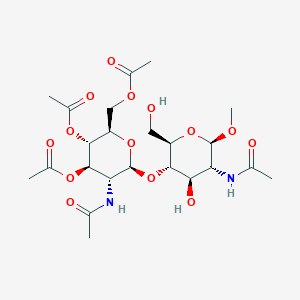

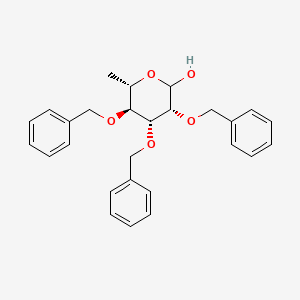

![molecular formula C₂₈H₃₆N₂O₁₇ B1139794 [6-[5-Acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate CAS No. 59837-13-7](/img/structure/B1139794.png)

[6-[5-Acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The chemical compound belongs to a class of complex organic molecules that exhibit a range of biological activities and chemical properties due to their intricate molecular structures. Such compounds are typically synthesized for various applications in material science, pharmaceuticals, and as models for studying organic synthesis mechanisms.

Synthesis Analysis

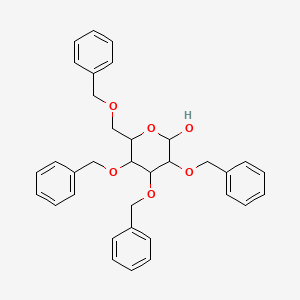

The synthesis of complex organic molecules like the one described often involves multi-step reactions, including protection-deprotection strategies, condensation reactions, and selective functionalization. For instance, Hayashi and Kouji (1990) demonstrated the synthesis of geometric isomers of a compound with specific herbicidal activity, highlighting the importance of stereochemistry in the synthesis of functionally diverse molecules (Hayashi & Kouji, 1990).

Molecular Structure Analysis

The determination of molecular structure is crucial for understanding the chemical behavior of a compound. Techniques such as X-ray crystallography and NMR spectroscopy are commonly employed. For example, the crystal structure of a related compound was elucidated by X-ray diffraction, providing insights into its geometric configuration and intermolecular interactions which influence its chemical and physical properties (Analytical Sciences: X-ray Structure Analysis Online, 2006).

Chemical Reactions and Properties

The reactivity of a compound is influenced by its functional groups and molecular structure. For example, Rank and Baer (1974) explored addition and substitution reactions in the synthesis of dibromo-nitrohexofuranose derivatives, demonstrating how specific functional groups participate in chemical reactions (Rank & Baer, 1974).

Scientific Research Applications

Synthesis and Characterization

- The synthesis of complex molecules often involves the creation of derivatives with specific functionalities, such as acetamido groups or nitrophenoxy linkages, which are crucial for biological activity or material properties. For instance, the synthesis and reactions of 1,2,4-triazolylquinoxaline derivatives explore the creation of novel heterocyclic systems with potential interesting biological properties, highlighting the importance of structural manipulation in developing new compounds (O. S. Moustafa, 2000).

Potential Biological Activities

- Research into derivatives of structurally complex molecules often aims at evaluating their biological activities. For example, studies on thiazolidin-4-ones and oxadiazole derivatives have focused on their potential antibacterial and anticancer properties, which are predicated on the presence of specific functional groups that can interact with biological targets (M. Čačić et al., 2009); (Ishan I. Panchal et al., 2020).

Antimicrobial and Antioxidant Studies

- Compounds with specific substituents, such as nitrophenyl groups, have been evaluated for their antimicrobial and antioxidant activities. These studies contribute to the understanding of how certain chemical modifications can enhance or confer desirable biological properties to molecules (Pratibha Sharma et al., 2004).

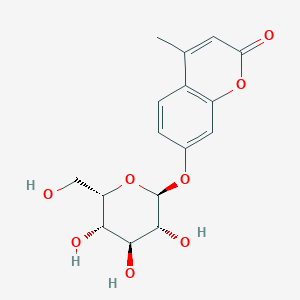

Material Science Applications

- In material science, the synthesis of new compounds with specific functional groups is crucial for the development of novel materials with desired physical and chemical properties. For example, the creation of new coumarin derivatives with antioxidant activities showcases how chemical synthesis can lead to compounds with potential applications in various industries (A. Kadhum et al., 2011).

Future Directions

properties

IUPAC Name |

[6-[5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36N2O17/c1-12(32)29-21-24(22(37)19(10-31)45-27(21)44-18-8-6-17(7-9-18)30(38)39)47-28-26(43-16(5)36)25(42-15(4)35)23(41-14(3)34)20(46-28)11-40-13(2)33/h6-9,19-28,31,37H,10-11H2,1-5H3,(H,29,32) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NULURJYXRHZLHJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36N2O17 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

672.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[6-[5-Acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3Z)-3-Penten-2-yl]pyridine](/img/structure/B1139712.png)

![[(3aR,5R,6R,7S,7aR)-6,7-diacetyloxy-2-ethoxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate](/img/structure/B1139724.png)

![[(2S,3R,4S,9R,13R,16R,18S)-2,18-dihydroxy-5,5,9-trimethyl-14-oxo-15,17-dioxapentacyclo[11.5.1.01,10.04,9.016,19]nonadecan-3-yl] butanoate](/img/structure/B1139732.png)